molecular formula C12H13ClO2 B14231239 5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde CAS No. 588681-62-3

5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B14231239
CAS No.: 588681-62-3
M. Wt: 224.68 g/mol
InChI Key: AQBUZNNBXAYVHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes a chloro-substituted benzaldehyde core and an ether linkage to a 3-methylbut-2-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the etherification of 5-chloro-2-hydroxybenzaldehyde with 3-methylbut-2-en-1-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: Similar structure but lacks the chloro substitution.

    Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester: Similar ester linkage but different core structure.

Properties

CAS No.

588681-62-3

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

5-chloro-2-(3-methylbut-2-enoxy)benzaldehyde

InChI

InChI=1S/C12H13ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-5,7-8H,6H2,1-2H3

InChI Key

AQBUZNNBXAYVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)Cl)C=O)C

Origin of Product

United States

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